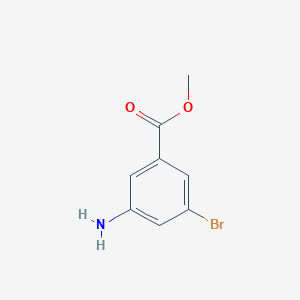

Methyl 3-amino-5-bromobenzoate

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectra (400 MHz, methanol-d₄) reveal distinct signals:

- δ 7.10 ppm (t, J = 1.6 Hz) : Aromatic proton at position 4.

- δ 6.83 ppm (t, J = 1.6 Hz) : Aromatic proton at position 6.

- δ 3.46 ppm (s) : Methyl ester group.

¹³C NMR (100 MHz, CDCl₃) confirms the carbonyl carbon at δ 166.0 ppm and the quaternary brominated carbon at δ 132.6 ppm .

Infrared (IR) Spectroscopy

Key IR absorptions include:

Mass Spectrometry

Electrospray ionization (ESI) shows a molecular ion peak at m/z 231 [M+H]⁺ , with isotopic patterns consistent with bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).

Table 2: Spectroscopic data summary

| Technique | Key Signals | Assignment |

|---|---|---|

| ¹H NMR | δ 3.46 (s, 3H) | Methyl ester |

| ¹³C NMR | δ 166.0 (C=O) | Ester carbonyl |

| IR | 1686 cm⁻¹ | C=O stretch |

| MS | m/z 231 ([M+H]⁺, 100%) | Molecular ion |

Comparative Analysis of Tautomeric Forms

Tautomerism in this compound is constrained by the ester group’s electronic effects. However, theoretical studies on 2-amino-5-bromobenzoic acid suggest three possible tautomers:

- Amino-keto form : Dominant in non-polar solvents.

- Imino-enol form : Stabilized by intramolecular H-bonding.

- Zwitterionic form : Favored in polar media.

For the methyl ester derivative, the amino-keto form predominates due to resonance stabilization between the amino group and ester carbonyl. Density functional theory (DFT) calculations (B3LYP/6-31G*) indicate a tautomeric energy difference of ~12 kcal/mol , disfavoring imino-enol forms.

Computational Modeling of Electronic Structure

DFT studies (B3LYP/6-311++G(d,p)) reveal:

- HOMO-LUMO gap : 4.2 eV, indicating moderate chemical reactivity.

- Dipole moment : 5.8 Debye, driven by polar substituents.

- Hyperpolarizability (β₀) : 8.7×10⁻³⁰ esu, suggesting nonlinear optical potential.

Natural Bond Orbital (NBO) analysis highlights charge transfer from the amino group to the bromine and ester moieties, with a 0.32 e⁻ charge on the bromine atom.

Table 3: Computational parameters

| Parameter | Value | Method |

|---|---|---|

| HOMO energy | -6.3 eV | B3LYP/6-311++G** |

| LUMO energy | -2.1 eV | B3LYP/6-311++G** |

| First hyperpolarizability | 8.7×10⁻³⁰ esu | B3LYP/6-311++G** |

Properties

IUPAC Name |

methyl 3-amino-5-bromobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNXLJDUZJCMJCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90596068 | |

| Record name | Methyl 3-amino-5-bromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90596068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

706791-83-5 | |

| Record name | Methyl 3-amino-5-bromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90596068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-amino-5-bromobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Step 1: Bromination

- Reagents : Sulfuric acid and N-Bromosuccinimide (NBS)

- Reaction Conditions :

- Duration: 2 hours

- Temperature: 60 °C

- Mechanism : Bromination of the aromatic ring occurs selectively at the 5-position due to electronic effects.

Step 2: Esterification

- Reagents : Sodium carbonate and N,N-dimethylformamide (DMF)

- Reaction Conditions :

- Duration: 8 hours

- Temperature: 60 °C

- Mechanism : The benzoic acid derivative is converted into its methyl ester form under basic conditions in DMF.

Step 3: Amination

- Reagents : Ammonium chloride and iron in a solvent mixture of ethanol and water

- Reaction Conditions :

- Duration: 1 hour

- Temperature: 80 °C

- Mechanism : Reduction of nitro groups or direct amination introduces the amino group at the desired position on the aromatic ring.

Alternative Synthesis via Thionyl Chloride

This method focuses on the esterification of a pre-synthesized intermediate:

Procedure:

- Starting Material :

- 3-Bromo-5-aminobenzoic acid (1.0 g, 4.62 mmol)

- Reagents :

- Methanol (15 mL)

- Thionyl chloride (4.00 mL, 55 mmol)

- Reaction Conditions :

- Ice cooling during thionyl chloride addition

- Overnight stirring at room temperature

- Workup :

- Quenching with aqueous NaHCO₃ solution at 0 °C

- Solvent removal under vacuum

- Suspension in ethyl acetate followed by washing with brine and drying with Na₂SO₄.

- Yield :

Comparison of Methods

Research Findings

- Efficiency :

- The thionyl chloride method provides higher yields (~98%) compared to the multi-step process.

- Scalability :

- Both methods are scalable for industrial applications; however, continuous flow reactors may be employed for the multi-step process to improve efficiency.

- Purification :

Notes for Practical Application

- Reaction conditions must be carefully optimized to ensure selective bromination and amination.

- Safety precautions should be taken when handling thionyl chloride and NBS due to their hazardous nature.

- Analytical techniques such as NMR spectroscopy and mass spectrometry are recommended for confirming the structure and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-amino-5-bromobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Coupling Reactions: The bromine atom allows for Suzuki-Miyaura and other cross-coupling reactions, facilitating the formation of carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium phosphate in organic solvents.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted benzoates can be formed.

Coupling Products: Biaryl compounds and other complex organic molecules.

Scientific Research Applications

Methyl 3-amino-5-bromobenzoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-amino-5-bromobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The amino group can form hydrogen bonds, while the bromine atom can participate in halogen bonding, influencing molecular interactions and pathways .

Comparison with Similar Compounds

Key Observations:

Substituent Position Effects: The highest similarity (1.00) is observed for Methyl 5-amino-2-bromobenzoate, which shares the same molecular formula but differs in substituent positions (Br and NH₂ swapped between 2- and 5-positions). Methyl 5-amino-2-bromo-4-methylbenzoate (similarity 0.97) introduces a methyl group at the 4-position, increasing molecular weight and hydrophobicity, which may enhance lipid solubility for drug delivery applications .

Purity and Commercial Availability: this compound and its positional isomer Methyl 3-amino-4-bromobenzoate (CAS 46064-79-3, 98% purity) are both available at high purity, suggesting stable synthesis protocols and industrial demand .

Ethyl Ester Analog: Ethyl 3-amino-5-bromobenzoate () shares the same substituents but with an ethyl ester group. However, this compound is discontinued, likely due to challenges in ester group stability or inferior pharmacokinetic profiles compared to methyl esters .

Biological Activity

Methyl 3-amino-5-bromobenzoate is an organic compound with significant potential in pharmaceutical applications due to its structural characteristics. This article explores its biological activity, synthesis methods, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound has the molecular formula CHBrNO and a molar mass of approximately 244.09 g/mol. The compound features both an amino group and a bromine atom attached to a benzoate structure, which contribute to its reactivity and potential biological interactions.

Biological Activity Overview

While the specific biological activity of this compound is not extensively documented, related compounds have shown promising properties:

- Antimicrobial Activity : Similar benzoate derivatives often exhibit antimicrobial effects, suggesting potential for further exploration in this area.

- Anti-inflammatory Properties : Compounds with amino groups are frequently implicated in anti-inflammatory pathways, indicating a possible mechanism for this compound as well.

The presence of the amino group suggests that this compound may interact with various biological systems, potentially influencing enzyme activity or receptor binding.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, typically involving the esterification of the corresponding acid:

- Starting Material : Methyl 3-amino-5-bromobenzoic acid.

- Esterification Process :

- React the acid with methanol in the presence of a strong acid catalyst (e.g., sulfuric acid).

- This process can be optimized using continuous flow reactors to enhance yield and efficiency.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | CHBrNO | Contains both amino and bromo groups |

| Methyl 2-amino-5-bromobenzoate | CHBrNO | Amino group in a different position |

| Methyl 3-bromobenzoate | CHBrO | Lacks amino functionality entirely |

| Methyl 4-(aminomethyl)-5-bromobenzoate | CHBrNO | Different substitution pattern |

This table illustrates how this compound's unique arrangement of functional groups may provide distinct reactivity and biological activity compared to its analogs.

Case Studies and Research Findings

Recent studies have highlighted the importance of exploring alternative scaffolds for receptor antagonists, including those related to this compound. For instance, research on P2Y14 receptor antagonists has indicated that compounds similar to this compound can exhibit significant biological activity in mouse models for asthma and chronic pain .

In these studies, analogs were synthesized and tested for their efficacy, showing that modifications in the chemical structure could lead to enhanced biological effects. This underscores the potential for further investigation into this compound as a candidate for drug development.

Q & A

How can researchers optimize the synthesis of Methyl 3-amino-5-bromobenzoate to avoid competing reactivity between the amino and bromo substituents?

Level: Advanced

Methodological Answer:

The amino group (-NH₂) is strongly electron-donating, which can interfere with electrophilic bromination at the desired position. To achieve regioselective bromination at the 5-position:

- Protection Strategy : Temporarily protect the amino group using acetyl or tert-butoxycarbonyl (Boc) groups before bromination. After bromination, deprotect under mild acidic (e.g., HCl/dioxane) or basic conditions .

- Directing Groups : Use meta-directing groups (e.g., methyl ester) to guide bromination to the 5-position. Evidence from similar compounds (e.g., Methyl 2-amino-5-bromo-3-methylbenzoate) suggests steric and electronic factors can be leveraged to control regioselectivity .

- Validation : Confirm regiochemistry via (e.g., coupling patterns) and high-resolution mass spectrometry (HRMS) .

What advanced techniques are recommended for resolving structural ambiguities in this compound using crystallography?

Level: Advanced

Methodological Answer:

- X-ray Crystallography : Use SHELXL for refinement, especially for handling disordered atoms or twinning. For example, SHELX’s robust algorithms can resolve overlapping electron density in aromatic systems with bulky substituents .

- Data Collection : Prioritize high-resolution (<1.0 Å) data to minimize errors in hydrogen bonding and torsion angle assignments.

- Validation Tools : Employ PLATON or Mercury to check for voids, hydrogen-bonding networks, and π-π stacking interactions. Cross-validate with DFT calculations for bond-length discrepancies .

How should researchers address contradictory 1H NMR^1 \text{H NMR}1H NMR data, such as unexpected splitting or shifts, in this compound derivatives?

Level: Intermediate

Methodological Answer:

- 2D NMR Analysis : Perform HSQC and HMBC to assign coupling interactions and confirm connectivity. For example, unexpected splitting may arise from hindered rotation of the methyl ester or hydrogen bonding with the amino group.

- Solvent Effects : Test in deuterated DMSO or CDCl₃ to assess hydrogen-bonding interactions. The amino group’s proton may exhibit broad peaks in DMSO due to solvation .

- Comparative Analysis : Reference spectra of structurally analogous compounds (e.g., Methyl 3-amino-4-hydroxybenzoate) to identify substituent-induced shifts .

What strategies ensure regioselective functionalization of this compound for downstream applications?

Level: Advanced

Methodological Answer:

- Cross-Coupling Reactions : Use Pd-catalyzed Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups at the 5-bromo position. Ensure anhydrous conditions and degassed solvents to prevent catalyst poisoning .

- Protection of Amino Group : Boc-protection prevents undesired side reactions (e.g., Buchwald-Hartwig amination interfering with bromo substitution) .

- Monitoring : Track reaction progress via TLC (silica gel, ethyl acetate/hexane) and isolate intermediates via column chromatography .

How can the thermal stability of this compound be evaluated under reaction conditions?

Level: Intermediate

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (typically >150°C for similar esters) under nitrogen atmosphere.

- Differential Scanning Calorimetry (DSC) : Identify melting points and phase transitions. Compare with literature values for methyl benzoate derivatives (e.g., Methyl 4-(acetylamino)-3-bromo-5-chloro-2-hydroxybenzoate decomposes at ~200°C) .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to detect degradation products (e.g., CO₂ from ester cleavage) during heating .

What computational or AI-driven approaches can predict viable synthetic routes for novel derivatives of this compound?

Level: Advanced

Methodological Answer:

- Retrosynthesis Tools : Leverage AI platforms like Pistachio or Reaxys to propose routes based on known reactions (e.g., bromination of methyl 3-aminobenzoate). Input SMILES strings (e.g., COC(=O)C1=CC(=CC(=C1)N)Br) to generate stepwise pathways .

- DFT Calculations : Optimize transition states for key steps (e.g., bromine electrophilic attack) using Gaussian or ORCA. Compute activation energies to compare competing pathways .

- Validation : Cross-check predicted routes with experimental data from analogous compounds (e.g., Methyl 3-bromo-5-iodobenzoate synthesis via Sonogashira coupling) .

How can researchers mitigate challenges in purifying this compound due to polar byproducts?

Level: Intermediate

Methodological Answer:

- Chromatography : Use reverse-phase HPLC with C18 columns and a water/acetonitrile gradient. Adjust pH to 3–4 (with 0.1% formic acid) to protonate the amino group, reducing polarity .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water or dichloromethane/hexane) based on solubility differences. Monitor crystal growth via polarized microscopy .

- Byproduct Identification : Employ LC-MS to detect and quantify impurities (e.g., di-brominated products or ester hydrolysis byproducts) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.